molecular formula C15H19NO4 B13758143 5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid CAS No. 1202860-08-9

5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid

Cat. No.: B13758143
CAS No.: 1202860-08-9
M. Wt: 277.31 g/mol
InChI Key: HSPZTRGJLUPJCK-UHFFFAOYSA-N
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Description

5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]oxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]oxepin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is unique due to its combination of the benzo[b]oxepin ring, ylideneaminooxy group, and pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

1202860-08-9

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5-(3,4-dihydro-2H-1-benzoxepin-5-ylideneamino)oxypentanoic acid

InChI

InChI=1S/C15H19NO4/c17-15(18)9-3-4-11-20-16-13-7-5-10-19-14-8-2-1-6-12(13)14/h1-2,6,8H,3-5,7,9-11H2,(H,17,18)

InChI Key

HSPZTRGJLUPJCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NOCCCCC(=O)O)C2=CC=CC=C2OC1

Origin of Product

United States

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